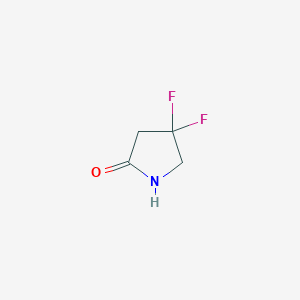

4,4-Difluoropyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4,4-difluoropyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNTVEUEDNMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785332-67-3 | |

| Record name | 4,4-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Difluoropyrrolidin 2 One and Analogous Ring Systems

Strategies for Carbon-Fluorine Bond Formation within Cyclic Amides

The direct incorporation of fluorine onto a pre-existing pyrrolidinone ring is a common and effective strategy. This can be achieved through various fluorination techniques, each with its own advantages and substrate scope.

Direct Fluorination Approaches of Pyrrolidinone Precursors

Direct fluorination methods involve the conversion of a functional group on the pyrrolidinone ring into a carbon-fluorine bond. These approaches are often favored for their atom economy and the ready availability of non-fluorinated starting materials.

Deoxofluorination is a powerful method for converting carbonyl groups into gem-difluoro groups. Reagents such as Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for this transformation. sci-hub.seorgsyn.orgwikipedia.org These reagents are particularly effective for the synthesis of 4,4-difluoropyrrolidin-2-one from a suitable 4-oxo-pyrrolidinone precursor.

The general mechanism involves the activation of the carbonyl oxygen by the deoxofluorination reagent, followed by nucleophilic attack of fluoride (B91410) ions. sci-hub.se While DAST is a potent reagent, its thermal instability can be a concern, sometimes leading to explosive decomposition. wikipedia.org Deoxo-Fluor is known to be more thermally stable, offering a safer alternative for these reactions. orgsyn.orgwikipedia.org The choice of reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the desired difluorinated product.

For instance, the treatment of a 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester with Deoxo-Fluor in dichloromethane (B109758) has been shown to yield the corresponding 3,3-difluoropyrrolidine (B39680) derivative. chemicalbook.com This highlights the applicability of deoxofluorination to pyrrolidinone systems.

Table 1: Comparison of Common Deoxofluorination Reagents

| Reagent | Formula | Key Characteristics |

| DAST | Et₂NSF₃ | Highly effective, but thermally unstable. wikipedia.org |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST, offering a better safety profile. orgsyn.orgwikipedia.org |

Electrophilic fluorination introduces a fluorine atom by reacting an electron-rich center, such as an enolate, with an electrophilic fluorine source ("F+"). wikipedia.orgyoutube.com Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. wikipedia.org This method is particularly useful for producing monofluorinated pyrrolidinones or for the stepwise introduction of two fluorine atoms if the substrate's reactivity allows. montclair.edu

Research has shown that the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from (L)-glutamic acid can be highly diastereoselective. montclair.edu However, the introduction of the first fluorine atom can decrease the acidity of the remaining alpha-proton, sometimes making a second fluorination difficult. montclair.edu The steric environment around the reaction center also plays a crucial role in the efficiency of the fluorination. montclair.edu

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Key Features |

| N-fluorobenzenesulfonimide | NFSI | A widely used and effective electrophilic fluorine source. wikipedia.org |

| Selectfluor® | F-TEDA-BF₄ | A highly reactive and versatile cationic fluorinating agent. nih.gov |

| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective reagent for the fluorination of various nucleophiles. wikipedia.org |

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion. This is a fundamental and widely used method for C-F bond formation. beilstein-journals.org In the context of pyrrolidinone synthesis, a suitable precursor would possess a good leaving group, such as a tosylate or a triflate, at the 4-position.

Various fluoride sources can be employed, including alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. beilstein-journals.orgmdpi.com The choice of fluoride source and solvent is critical for the success of the reaction, as the nucleophilicity of the fluoride ion is highly dependent on its solvation state. Crown ethers are often added to enhance the solubility and reactivity of alkali metal fluorides.

Pyrrolidinone Ring Construction via Fluorine-Containing Building Blocks

An alternative to direct fluorination is the construction of the pyrrolidinone ring from precursors that already contain the desired fluorine atoms. clockss.org This approach can offer advantages in terms of regioselectivity and can be particularly useful when direct fluorination methods are not feasible.

This strategy involves the synthesis of an acyclic precursor containing a gem-difluoro unit, which is then cyclized to form the this compound ring. The key is to design a precursor that can undergo an efficient intramolecular cyclization. For example, a γ-amino acid derivative containing a gem-difluoro group at the appropriate position could be cyclized to the corresponding lactam.

The synthesis of these fluorinated building blocks is a critical aspect of this approach. Methods for preparing gem-difluoro compounds often involve the deoxofluorination of a corresponding ketone, as discussed previously. Once the fluorinated precursor is obtained, standard methods for lactam formation can be applied.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including nitrogen heterocycles. nih.gov The strategy relies on an intramolecular olefin metathesis reaction of an acyclic diene precursor, catalyzed typically by ruthenium-based complexes, to form a cycloalkene and a small volatile alkene byproduct like ethylene. nih.gov

For the synthesis of a this compound derivative, a hypothetical RCM approach would commence with a difluorinated diene precursor, such as an N-alkenyl-2,2-difluoro-4-pentenamide. The intramolecular cyclization of this substrate using a suitable metathesis catalyst would yield a 4,4-difluoro-1,5-dihydropyrrol-2-one, which can then be reduced to the target saturated lactam.

| Catalyst Type | Common Examples | Key Features |

| First-Generation Grubbs | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Good performance for less demanding substrates. |

| Second-Generation Grubbs | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity, better thermal stability, broader substrate scope. |

| Hoveyda-Grubbs | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | Features a chelating benzylidene ligand, offering increased stability and recovery. |

Lactamization from Difluorinated Carboxylic Acid Derivatives

A classical and direct approach to the pyrrolidinone ring is the intramolecular cyclization (lactamization) of a γ-amino acid derivative. To synthesize this compound, this strategy requires a precursor such as γ-amino-α,α-difluoropentanoic acid or its corresponding ester.

The synthesis of these difluorinated precursors is a key challenge. One potential route involves the electrophilic difluorination of a suitable bicyclic lactam derived from L-glutamic acid, followed by hydrolytic ring-opening to yield L-4,4-difluoroglutamic acid. nih.gov This difluorinated amino acid can then serve as the direct precursor for lactamization.

The cyclization step itself can be promoted under various conditions. Thermal dehydration is one possibility, often requiring high temperatures. More commonly, the lactamization is performed at milder temperatures using coupling agents that activate the carboxylic acid moiety, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents. The choice of reaction conditions, including solvent and base, is crucial for achieving high yields and preventing side reactions. This method provides a convergent route to the target lactam, with the primary challenge lying in the efficient preparation of the acyclic difluorinated amino acid precursor.

| Method | Activating Agent / Condition | Description |

| Thermal Cyclization | High Temperature | Direct intramolecular condensation with removal of water. Can lead to side products. |

| Carbodiimide Coupling | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an activated O-acylisourea intermediate that is readily attacked by the amine. |

| Acid Chloride/Ester | SOCl₂, Acyl Halides, Active Esters | The carboxylic acid is converted to a more reactive derivative which then undergoes intramolecular aminolysis. |

Stereoselective Synthesis of this compound Derivatives

The creation of chiral centers within the this compound scaffold is of significant interest for applications in drug discovery. Several strategies have been developed to control the stereochemistry during the synthesis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govrsc.org For pyrrolidinone derivatives, amino acids such as L- or D-glutamic acid are excellent chiral precursors.

A notable example is the synthesis of L-4,4-difluoroglutamic acid, which can be considered a direct precursor to chiral this compound. In this approach, L-glutamic acid is first converted into an enantiomerically pure bicyclic lactam. This rigid, chiral scaffold is then subjected to electrophilic difluorination. The subsequent hydrolysis of the resulting difluorinated lactam furnishes the desired chiral difluorinated amino acid. The stereocenter, derived from the natural amino acid, is maintained throughout the reaction sequence, ensuring the enantiopurity of the final product. This strategy effectively transfers the chirality of the starting material to the fluorinated target molecule.

Asymmetric Catalytic Strategies

Asymmetric catalysis offers a powerful alternative for constructing chiral molecules without relying on stoichiometric chiral sources. nih.gov These methods involve the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral this compound derivatives, several catalytic strategies can be envisioned.

One approach is the asymmetric [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles, which can be catalyzed by chiral metal complexes, such as those involving copper or silver. rsc.orgresearchgate.net By using a prochiral difluorinated component, this method could potentially construct the chiral pyrrolidine (B122466) ring with high enantioselectivity.

Another promising strategy involves the catalytic enantioselective fluorination of a prochiral precursor. This could entail the reaction of a pyrrolin-2-one enolate with an electrophilic fluorine source in the presence of a chiral catalyst. Furthermore, methods developed for the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides demonstrate the feasibility of creating chiral centers bearing a gem-difluoro group through asymmetric catalysis. nih.gov Such building blocks could then be elaborated into the target lactam ring. These catalytic methods are highly desirable due to their efficiency and ability to generate significant quantities of enantiomerically enriched products from achiral starting materials.

| Catalytic Strategy | Catalyst Type | Potential Application |

| Asymmetric [3+2] Cycloaddition | Chiral Cu(I) or Ag(I) complexes with ligands like FOXAP | Reaction of an azomethine ylide with a difluorinated alkene to form the pyrrolidine ring. researchgate.net |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a prochiral 4,4-difluoropyrrolin-2-one to introduce stereocenters at C3 and C5. |

| Asymmetric Fluorination | Chiral transition metal complexes or organocatalysts | Desymmetrization of a prochiral lactam enolate using an electrophilic fluorine source (e.g., NFSi). |

Diastereoselective Synthesis

Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction where a new stereocenter is formed in a molecule that already contains one or more chiral centers. nih.gov The existing stereocenter(s) direct the formation of the new one, leading to a preference for one diastereomer over others.

In the context of this compound synthesis, a diastereoselective approach could be employed during the fluorination step. For instance, the electrophilic fluorination of a chiral, non-racemic lactam containing a pre-existing substituent could proceed with diastereoselectivity. Research has shown that the initial monofluorination of a chiral bicyclic lactam derived from L-glutamic acid can produce a mixture of diastereomers, indicating that the stereocontrol in this step is challenging and highly dependent on the substrate and reaction conditions.

| Reaction | Substrate | Diastereomeric Ratio |

| Electrophilic Monofluorination | Chiral bicyclic lactam from L-glutamic acid | 1.2 : 1.0 |

Data from the fluorination of a protected pyroglutamate (B8496135) derivative using LDA and NFSi, highlighting the challenge of achieving high diastereoselectivity.

Another potential diastereoselective strategy is the reduction of a ketone or imine in a difluorinated precursor that already possesses a chiral center. For example, the diastereoselective reduction of a chiral 4,4-difluoro-5-oxopentanoic acid derivative, followed by lactamization, could establish the relative stereochemistry between the newly formed hydroxyl group and the other substituents.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Catalytic methods are employed in various key transformations, including ring formation, fluorination, and functional group manipulations.

Ring Formation: As discussed, Ring-Closing Metathesis (RCM) is an inherently catalytic process for forming the unsaturated pyrrolidinone ring from a diene precursor, utilizing ruthenium catalysts. nih.gov Additionally, catalytic hydrogenation of the resulting double bond, often using palladium on carbon (Pd/C) or platinum oxide (PtO₂), can yield the saturated pyrrolidinone ring.

Introduction of Fluorine: While stoichiometric reagents are often used for fluorination, catalytic methods for introducing difluoromethyl or difluoroalkyl groups are gaining prominence. Transition metal catalysis, particularly with copper or palladium, enables C-H difluoroalkylation reactions. researchgate.net These methods could potentially be applied to a pre-formed lactam or a suitable precursor, offering a direct and efficient route to introduce the crucial gem-difluoro moiety. For example, a copper-catalyzed radical addition of ethyl bromodifluoroacetate to an appropriate substrate followed by cyclization represents a plausible catalytic strategy. researchgate.net

Cycloaddition Reactions: The construction of the pyrrolidine ring can be achieved via catalytic [3+2] cycloaddition reactions. The use of copper or silver catalysts to mediate the reaction between an azomethine ylide and an alkene or alkyne provides a powerful method for assembling the heterocyclic core. researchgate.netnih.gov When combined with chiral ligands, these reactions can be rendered asymmetric, as detailed in section 2.2.2.

The development of novel catalytic systems continues to be a primary focus of research, aiming to improve the efficiency, selectivity, and sustainability of the synthesis of this compound and its derivatives.

Transition-Metal-Mediated Cyclizations and Cross-Couplings

Transition-metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Various transition metals, including palladium, rhodium, copper, and nickel, have been employed in cyclization and cross-coupling reactions to generate heterocyclic frameworks.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis. In the context of forming fluorinated heterocycles, palladium-catalyzed intramolecular C-H difluoroalkylation has been successfully applied to synthesize 3,3-difluoro-2-oxindoles from readily available chlorodifluoroacetanilides. nih.gov This transformation highlights the potential for similar intramolecular cyclizations to construct the this compound core. The use of specific bulky biarylphosphine ligands, such as BrettPhos, has been shown to be crucial for achieving high efficiency in these reactions. nih.gov Mechanistic studies suggest that oxidative addition is often the rate-determining step in these catalytic cycles. nih.gov

Table 1: Comparison of Ligands in Palladium-Catalyzed C-H Difluoroalkylation for the Synthesis of a 3,3-Difluoro-2-oxindole Derivative nih.gov

| Ligand | Yield (%) |

| BrettPhos | 95 |

| P(t-Bu)3 | <5 |

| XPhos | 10 |

| SPhos | 15 |

Data extracted from a study on the synthesis of 3,3-difluoro-2-oxindoles, a structurally related compound class.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have demonstrated utility in the synthesis of various nitrogen-containing heterocycles. For instance, rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with alkynes provides access to substituted pyrroles. nih.gov While not a direct synthesis of the pyrrolidinone ring, this methodology showcases the ability of rhodium to mediate the formation of five-membered nitrogen heterocycles. Additionally, rhodium-catalyzed C-H functionalization reactions have been developed for the synthesis of substituted oxazolines, further illustrating the potential of this metal in heterocycle construction. nih.gov

Copper-Catalyzed Reactions:

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium and rhodium catalysis. Copper-catalyzed radical cascade annulation reactions have been developed for the preparation of difluorinated pyrrolidines and piperidines. uclouvain.be These reactions typically involve the generation of a difluoroalkyl radical from a suitable precursor, which then undergoes a cascade of reactions to form the heterocyclic ring. uclouvain.be The choice of ligand and solvent is critical for the success of these transformations.

Nickel-Catalyzed Reactions:

Nickel catalysis has gained prominence due to the lower cost and unique reactivity of nickel complexes. Nickel-catalyzed reductive cross-coupling reactions have been employed for the synthesis of complex ketones from amines and carboxylic acids, demonstrating its utility in forming carbon-carbon bonds under mild conditions. nih.gov Furthermore, nickel-catalyzed regioselective C-H difluoroalkylation of 2-pyridones has been achieved, offering a direct method for introducing difluoroalkyl groups onto heterocyclic scaffolds. researchgate.net This suggests that nickel catalysis could be a viable strategy for the direct difluoroalkylation of a pre-formed pyrrolidinone ring or for the cyclization of a suitably functionalized precursor.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. This approach avoids the use of potentially toxic and expensive transition metals and often proceeds under mild reaction conditions.

While a direct organocatalytic synthesis of this compound has not been extensively reported, related methodologies for the synthesis of fluorinated pyrrolidine derivatives have been developed. For instance, the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol has been achieved, providing a valuable chiral building block for medicinal chemistry. nih.gov Similarly, enantioselective syntheses of trans-3,4-difluoropyrrolidines have been reported, where the chirality is introduced through asymmetric reactions catalyzed by organocatalysts. nih.gov

The development of chiral primary amine catalysts has enabled a variety of asymmetric transformations, including the synthesis of chiral fluorinated amines. nih.gov These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles or nucleophiles in a stereocontrolled manner. This strategy could potentially be adapted for the asymmetric synthesis of this compound from appropriate starting materials.

A novel concept in asymmetric fluorination is Hydrogen Bonding Phase Transfer Catalysis (HBPTC). ox.ac.uk This method utilizes chiral hydrogen-bond donors to transport fluoride ions into an organic phase, enabling asymmetric nucleophilic fluorination reactions. ox.ac.uk This approach offers a promising avenue for the enantioselective synthesis of fluorinated heterocycles, including this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for the sustainable synthesis of pharmaceuticals and fine chemicals.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. scranton.edu In the context of synthesizing this compound, synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Catalytic reactions are often more atom-economical than stoichiometric reactions. researchgate.net

Use of Safer Solvents:

Many traditional organic solvents are volatile, flammable, and toxic. A key aspect of green chemistry is the replacement of these hazardous solvents with safer alternatives. Several greener solvents have been identified as potential replacements for commonly used dipolar aprotic and ethereal solvents. nih.govusc.edu

Table 2: Potential Green Solvent Alternatives for the Synthesis of this compound

| Traditional Solvent | Green Alternative(s) | Key Advantages of Alternative |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate/Ethanol mixture | Derived from renewable resources, lower toxicity. usc.eduscientificlabs.co.uk |

| Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling point, more stable to peroxide formation. nih.govsigmaaldrich.com |

| N,N-Dimethylformamide (DMF) | Cyrene™, 1-Butylpyrrolidin-2-one | Biodegradable, lower toxicity. scientificlabs.co.ukresearchgate.net |

Catalytic Efficiency and Biocatalysis:

The use of catalysts is a fundamental principle of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. The development of highly active and selective catalysts for the synthesis of this compound is a key area of research.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to chemical synthesis. mdpi.com Enzymes operate under mild conditions, in aqueous media, and often exhibit high chemo-, regio-, and stereoselectivity. mdpi.com While specific enzymes for the direct synthesis of this compound may not be readily available, advances in enzyme engineering and directed evolution could lead to the development of biocatalysts for this purpose. Biocatalytic methods have been successfully applied to the synthesis of other pyrrolidine derivatives, demonstrating the potential of this technology. rsc.org

Reactivity and Chemical Transformations of the 4,4 Difluoropyrrolidin 2 One Scaffold

Reactions Involving the Carbonyl Functionality (C2-Position)

The carbonyl group at the C2 position is an integral part of a lactam (a cyclic amide). Due to resonance delocalization of the nitrogen lone pair into the carbonyl, the electrophilicity of the carbonyl carbon is reduced compared to that of a ketone. Consequently, reactions at this center typically require more potent reagents or forcing conditions.

The C2-carbonyl carbon of 4,4-difluoropyrrolidin-2-one is susceptible to attack by strong nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group. These reactions lead to the formation of a tetrahedral intermediate which, upon acidic workup, can yield various products. Depending on the reaction conditions and the stability of the intermediate, the ring can open or, in some cases, form carbinolamine derivatives.

Addition-elimination reactions, also known as condensation reactions, can occur with nitrogen-based nucleophiles. For instance, reaction with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can proceed, although less readily than with simple aldehydes or ketones. This type of reaction involves an initial nucleophilic addition to the carbonyl followed by the elimination of a water molecule to form a hydrazone, which is a classical method for the characterization of carbonyl compounds.

The lactam carbonyl group is resistant to reduction by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). However, it can be completely reduced to a methylene (B1212753) group (CH₂) by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.com This transformation effectively converts the this compound into the corresponding saturated heterocycle, 4,4-difluoropyrrolidine. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com This reduction is a fundamental transformation, providing access to the difluorinated pyrrolidine (B122466) core, which is a prevalent motif in many biologically active compounds.

| Reactant | Reagent | Solvent | Product | Transformation |

|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 4,4-Difluoropyrrolidine | Carbonyl to Methylene Reduction |

N-Functionalization and Protecting Group Chemistry

The nitrogen atom of the lactam is a key site for modification, allowing for the attachment of various substituents or protecting groups to modulate the compound's properties or to facilitate multi-step syntheses.

The N-H bond can be deprotonated by a suitable base (e.g., sodium hydride, NaH) to form an amide anion, which can then act as a nucleophile. This allows for N-alkylation with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) or N-acylation with acyl chlorides or anhydrides.

In the context of complex molecule synthesis, it is often necessary to protect the lactam nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups due to its stability under a wide range of conditions and its straightforward removal. wikipedia.orgjk-sci.com The nitrogen of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.com The Boc group is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.org

| Transformation | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | NaH, then R-X (e.g., BnBr) | THF, 0 °C to rt | N-Alkyl-4,4-difluoropyrrolidin-2-one |

| N-Acylation | Base (e.g., Pyridine), R-COCl | DCM, 0 °C to rt | N-Acyl-4,4-difluoropyrrolidin-2-one |

| N-Boc Protection | Boc₂O, DMAP | DCM or ACN, rt | N-Boc-4,4-difluoropyrrolidin-2-one |

| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM, rt | This compound |

Amidation and Acylation Reactions

The nitrogen atom of the this compound ring is a secondary amine within a lactam structure, making it a nucleophile capable of undergoing acylation and related reactions. These transformations are fundamental for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the compound's properties.

Typically, acylation of lactams is achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions often require the presence of a base to deprotonate the lactam nitrogen, enhancing its nucleophilicity, or to neutralize the acidic byproduct formed during the reaction. While no specific examples for this compound were found, a general representation of this reaction is shown below.

General Reaction Scheme for N-Acylation:

A search for documented reactions yielded no specific data tables for the amidation or acylation of this compound.

Alkylation and Arylation at Nitrogen

N-alkylation and N-arylation are crucial methods for the derivatization of lactams, enabling the synthesis of analogues with diverse steric and electronic properties.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions are typically performed in the presence of a base to deprotonate the N-H group. The choice of base and solvent can significantly influence the reaction's efficiency.

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds and would be a plausible method for the N-arylation of this compound. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the lactam with an aryl halide or triflate.

Despite the prevalence of these methods in organic synthesis, specific literature detailing the N-alkylation or N-arylation of this compound with corresponding reaction conditions and yields was not found.

Ring Modifications and Expansions of the Pyrrolidinone Core

Modifications to the core heterocyclic ring structure can lead to novel scaffolds with unique chemical and biological properties. This can involve cycloaddition reactions on unsaturated precursors or pathways involving ring-opening and subsequent re-cyclization.

Cycloaddition Reactions of Unsaturated Derivatives

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems. For such a reaction to occur with the this compound scaffold, an unsaturated derivative, for instance, one containing a double bond in conjugation with the lactam carbonyl, would be required as a starting material. This dienophile could then react with a suitable diene to form a new six-membered ring fused to the pyrrolidinone core.

The synthesis of such an unsaturated this compound derivative and its subsequent participation in cycloaddition reactions has not been specifically described in the available literature. Therefore, no data on reaction partners, conditions, or stereochemical outcomes can be provided.

Ring-Opening and Re-Cyclization Pathways

The lactam ring of this compound could potentially be opened through hydrolysis or aminolysis under appropriate conditions, yielding a γ-amino acid derivative. This linear intermediate could then serve as a precursor for re-cyclization into different heterocyclic systems. For example, intramolecular condensation reactions involving other functional groups introduced into the molecule could lead to the formation of larger rings or different heterocyclic scaffolds.

Detailed research outlining specific ring-opening conditions for this compound and subsequent re-cyclization pathways to form new molecular architectures is not available in the public domain.

Theoretical and Computational Investigations of 4,4 Difluoropyrrolidin 2 One

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules by simulating the atomic motions over time. nih.govmdpi.com For 4,4-Difluoropyrrolidin-2-one, MD simulations can provide a detailed understanding of the dynamic behavior of the pyrrolidinone ring and the influence of the fluorine substituents on its conformational preferences.

The simulations typically begin with an initial 3D structure of the molecule, which is then subjected to a set of physical laws governing interatomic interactions, commonly described by a force field. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over a defined period, offering a dynamic picture of the molecule's conformational landscape. mdpi.com

Detailed Research Findings:

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the conformational behavior of analogous fluorinated pyrrolidines has been investigated. nih.gov These studies reveal that the introduction of fluorine atoms significantly impacts the puckering of the pyrrolidine (B122466) ring due to stereoelectronic effects, such as the gauche effect. nih.govnih.gov

In the case of this compound, the two fluorine atoms at the C4 position are expected to influence the ring's puckering to adopt conformations that minimize steric hindrance and optimize electrostatic interactions. The pyrrolidine ring is not planar and typically adopts envelope (E) or twist (T) conformations. The presence of the carbonyl group at C2 and the gem-difluoro group at C4 will dictate the preferred puckering mode.

A hypothetical MD simulation of this compound would likely reveal a dynamic equilibrium between different puckered conformations. The relative populations of these conformers would be determined by their free energies, which are influenced by both enthalpic and entropic factors.

To illustrate the type of data obtained from such simulations, the following tables present hypothetical results from a conformational analysis of this compound.

Table 1: Key Dihedral Angles for Major Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) (°) | Dihedral Angle (C3-C4-C5-N1) (°) | Relative Population (%) |

| Twist (T1) | 35 | -25 | 45 |

| Envelope (E1) | 40 | 0 | 30 |

| Twist (T2) | -30 | 20 | 15 |

| Envelope (E2) | -38 | 0 | 10 |

Table 2: Calculated Energetic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Twist (T1) | 0.00 | 3.5 |

| Envelope (E1) | 0.85 | 3.8 |

| Twist (T2) | 1.50 | 3.2 |

| Envelope (E2) | 2.10 | 4.1 |

These hypothetical tables demonstrate how MD simulations can quantify the conformational landscape. The dihedral angles define the specific puckering of the ring, while the relative populations and energies indicate the stability of each conformation. The dipole moment is also a key property that is influenced by the molecular conformation and the orientation of the polar C-F and C=O bonds.

Advanced Analytical Characterization Techniques for 4,4 Difluoropyrrolidin 2 One and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4,4-Difluoropyrrolidin-2-one and its analogs. These techniques provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds in solution. azom.com One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provide fundamental information about the chemical environment of these nuclei.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the fluorine atoms exhibit complex splitting patterns due to proton-fluorine (H-F) coupling.

¹³C NMR: The ¹³C NMR spectrum is characterized by the direct carbon-fluorine (C-F) coupling, which results in splitting of the carbon signals. The carbon atom bonded to the two fluorine atoms (C4) typically appears as a triplet.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated molecules. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift provides insight into the electronic environment of the fluorine atoms. biophysics.org

Table 1: Representative NMR Data for this compound Derivatives

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between different atoms. westmont.edu COSY spectra reveal proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a key technique for accurately determining the elemental composition of a molecule. nih.govsemanticscholar.org By measuring the mass-to-charge ratio (m/z) of an ion with high precision, it is possible to deduce a unique molecular formula. pnnl.gov This is particularly important for confirming the successful synthesis of this compound and its derivatives and for distinguishing between compounds with the same nominal mass but different elemental compositions. iu.edu HRMS can also be coupled with fragmentation techniques (MS/MS) to provide further structural information. thermofisher.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net In the analysis of this compound, these methods can confirm the presence of key structural features:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹, is characteristic of the carbonyl group of the lactam ring.

C-F Stretch: The carbon-fluorine stretching vibrations give rise to strong absorptions in the IR spectrum, usually in the region of 1000-1400 cm⁻¹. nih.gov

N-H Stretch: For the parent compound, a band corresponding to the N-H stretch would be observed in the region of 3200-3500 cm⁻¹.

Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.netrruff.info

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and for analyzing its purity. These methods are also crucial for the separation of stereoisomers if chiral centers are present in the derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of non-volatile and thermally sensitive compounds like this compound. ptfarm.pl Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for these types of analyses. mdpi.com The choice of column, mobile phase composition, and detector (e.g., UV, MS) is critical for achieving optimal separation and detection. ed.ac.uk

Table 2: Typical HPLC Parameters for Pyrrolidinone Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com For this compound and some of its less polar derivatives, GC can be used to assess purity. keikaventures.com The choice of a suitable capillary column with an appropriate stationary phase is crucial for achieving good resolution of the components in a mixture. nih.gov In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analytes. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings

The crystal structure of 4-benzyl-1-(4-chlorophenyl)-3,3-difluoropyrrolidin-2-one was determined at a temperature of 293(2) K. rsc.org The analysis revealed a triclinic crystal system with the space group P-1. rsc.org The unit cell parameters were determined to be a = 9.5617(18) Å, b = 9.7384(18) Å, and c = 10.228(2) Å, with angles α = 75.270(17)°, β = 80.204(17)°, and γ = 88.940(15)°. rsc.org The volume of the unit cell was calculated to be 911.3(3) ų. rsc.org

The crystallographic data for 4-benzyl-1-(4-chlorophenyl)-3,3-difluoropyrrolidin-2-one provides a foundational understanding of the structural characteristics of the 3,3-difluoropyrrolidin-2-one (B575821) scaffold. This information is critical for computational modeling, understanding intermolecular interactions, and for the rational design of new derivatives with specific solid-state properties.

Interactive Data Tables

The following tables summarize the key crystallographic data for 4-benzyl-1-(4-chlorophenyl)-3,3-difluoropyrrolidin-2-one.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₅Cl F₂NO |

| Formula Weight | 361.78 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.5617(18) Å |

| b | 9.7384(18) Å |

| c | 10.228(2) Å |

| α | 75.270(17)° |

| β | 80.204(17)° |

| γ | 88.940(15)° |

| Volume | 911.3(3) ų |

| Z | 2 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption Coefficient | 0.230 mm⁻¹ |

| F(000) | 376 |

| Refinement Details | |

| Final R indices [I>2sigma(I)] | R1 = 0.0565, wR2 = 0.1430 |

| R indices (all data) | R1 = 0.0815, wR2 = 0.1601 |

Data sourced from the supporting information of a study by The Royal Society of Chemistry. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Utility of 4,4 Difluoropyrrolidin 2 One As a Key Chemical Building Block

Construction of Complex Fluorinated Organic Molecules

The 4,4-Difluoropyrrolidin-2-one scaffold serves as a foundational element for the synthesis of more elaborate fluorinated molecules, particularly those of interest in drug discovery. wordpress.comnih.gov The presence of the gem-difluoro group at the C4 position introduces a permanent dipole and can influence the conformation of the pyrrolidine (B122466) ring, which is a critical aspect in the design of pharmacologically active agents. researchgate.net Synthetic chemists leverage the reactivity of the lactam nitrogen and the adjacent carbonyl group to append various substituents and build larger molecular architectures.

A key strategy involves the derivatization of the pyrrolidine ring to create a library of compounds for biological screening. For instance, the core structure can be elaborated into complex derivatives such as (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide, a molecule that combines the fluorinated pyrrolidine moiety with a quinoline (B57606) carboxamide group. nih.gov This process demonstrates how the simple building block is integrated into a larger, more functionally complex molecule.

The synthesis of such complex molecules often involves a multi-step sequence where the fluorinated pyrrolidinone is a key intermediate. The inherent structure of this compound provides a rigid framework that can be predictably functionalized. This modular approach allows for the systematic exploration of chemical space around the fluorinated core, facilitating the development of molecules with tailored properties.

| Base Scaffold | Derived Complex Molecule | Key Synthetic Transformation |

|---|---|---|

| (S)-4,4-Difluoropyrrolidine-2-carbonitrile | (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide nih.gov | N-alkylation followed by amide coupling |

| N-protected (2S,4R)-4-hydroxyproline | N-protected (2S,4S)-4-fluoropyrrolidine-2-carboxamides nih.gov | Double fluorination and subsequent amidation |

| (S)-4,4-Difluoropyrrolidine-2-carboxamide | Dipeptidyl peptidase IV (DPP-IV) inhibitors | Coupling with various amino acid analogs |

Role in the Synthesis of Advanced Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. nih.gov this compound is not only a valuable heterocycle in its own right but also serves as a precursor for the synthesis of other, more complex heterocyclic systems. acs.orgnih.gov Its inherent structure can be modified through ring-opening, expansion, or annulation reactions to generate novel heterocyclic frameworks.

The γ-lactam functionality is a versatile handle for chemical manipulation. For example, reduction of the lactam can yield the corresponding 4,4-difluoropyrrolidine, which can then be used in further synthetic elaborations. researchgate.net Methodologies for creating fused heterocyclic systems often rely on the strategic functionalization of a core ring like pyrrolidinone. One could envision reactions that build upon the N-H and C-H bonds of the this compound ring to construct fused bicyclic or spirocyclic systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity. nih.gov

The development of one-pot, multi-component reactions has further expanded the utility of simple heterocycles in building more complex ones. nih.gov Starting from a precursor like this compound, it is possible to engage it in cascade reactions that rapidly assemble advanced heterocyclic structures. For instance, the synthesis of pyrrolidine-2,3-diones has been achieved through a one-pot three-component reaction, showcasing how a pyrrolidine core can be transformed into a different heterocyclic system. nih.gov While this example doesn't start from the difluoro-analog, the principle demonstrates the potential for such transformations.

Applications in Materials Science (General Chemical Applications)

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for applications in materials science. man.ac.uk Fluorinated building blocks are integral to the synthesis of advanced functional materials, including fluoropolymers, liquid crystals, and coordination polymers. man.ac.ukresearchgate.net

While direct applications of this compound in materials science are an emerging area, its structure suggests potential as a monomer for the synthesis of specialty polyamides. The polymerization of lactams is a well-established method for producing nylons. A polymer derived from this compound would feature regularly spaced gem-difluoro groups along the polymer backbone. This could lead to materials with unique dielectric properties, enhanced thermal stability, or specific hydrophobic/oleophobic characteristics. The concept is analogous to the use of other renewable, lactone-based monomers for creating functional polymers. frontiersin.org

Furthermore, fluorinated organic molecules are used as linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have applications in gas storage, separation, and catalysis. The derivatization of this compound to introduce coordinating groups (e.g., carboxylic acids, pyridyls) could generate novel fluorinated linkers for the synthesis of such advanced materials. The presence of the fluorine atoms could influence the framework's structure and modify the properties of the pores. researchgate.net

| Potential Application Area | Role of this compound | Resulting Material Property |

|---|---|---|

| Specialty Polyamides | As a fluorinated monomer | Enhanced thermal stability, unique dielectric properties, hydrophobicity man.ac.uk |

| Coordination Polymers/MOFs | As a precursor for fluorinated organic linkers | Modified pore properties, altered framework stability researchgate.net |

| Functional Coatings | Component in polymer synthesis | Low surface energy, oleophobicity man.ac.uk |

Development of Novel Chemical Reagents and Auxiliaries

A key aspect of chemical innovation is the development of new reagents that enable novel transformations or improve existing ones. This compound and its derivatives have potential as precursors for a new class of chemical reagents and chiral auxiliaries. The pyrrolidine scaffold is well-known for its role in asymmetric synthesis, where it can be used as a chiral controller or ligand. researchgate.net

The conversion of fluorinated proline derivatives into synthons like N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides highlights this potential. nih.gov These carbonyl fluorides are reactive intermediates that can be easily converted into a range of other functional groups like amides, esters, and nitriles, making them valuable tools for synthesis. nih.gov This demonstrates a clear pathway from a fluorinated pyrrolidine core to a useful and versatile chemical reagent.

Moreover, the rigid, stereochemically defined structure of derivatives of this compound makes them attractive candidates for development as chiral auxiliaries or ligands for asymmetric catalysis. By attaching this fluorinated scaffold to a reactive center, it could be used to control the stereochemical outcome of a reaction. The fluorine atoms could provide beneficial electronic effects or steric hindrance to enhance selectivity. The design of new reagents for drug discovery increasingly focuses on three-dimensional shape, a characteristic that the non-planar pyrrolidine ring provides. nih.gov The development of reagents based on this compound would offer new tools for creating structurally complex and stereochemically defined molecules.

Emerging Research Directions and Future Challenges in 4,4 Difluoropyrrolidin 2 One Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes has intensified the focus on developing highly efficient and atom-economical synthetic routes to valuable compounds like 4,4-difluoropyrrolidin-2-one. coherentmarketinsights.commdpi.com Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a key metric in this endeavor. mdpi.com Traditional synthetic methods often involve multiple steps with stoichiometric reagents, leading to significant waste generation.

Table 1: Comparison of Synthetic Strategies for Pyrrolidinone Derivatives

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Linear Synthesis | Stepwise construction of the molecule. | Well-established and reliable. | Often low overall yield and poor atom economy. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Increased overall yield. | Requires careful planning of fragment synthesis. |

| Catalytic Routes | Use of catalysts to promote reactions. | High efficiency, selectivity, and improved atom economy. researchgate.net | Catalyst development and optimization can be challenging. |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Reduced workup, solvent waste, and time. | Compatibility of reagents and reaction conditions. |

The principles of green chemistry are central to these efforts, emphasizing the use of safer solvents, minimizing energy consumption, and designing for degradation. coherentmarketinsights.com The ideal synthesis of this compound would start from readily available, non-hazardous materials and proceed with high efficiency and minimal waste, a challenge that continues to drive innovation in synthetic organic chemistry.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The presence of the gem-difluoro group at the C4 position of the pyrrolidinone ring significantly influences its reactivity, opening avenues for novel chemical transformations. The strong electron-withdrawing nature of the two fluorine atoms can activate adjacent C-H bonds and influence the reactivity of the lactam carbonyl group.

Recent studies on analogous gem-difluorinated β-lactams have revealed unique reactivity profiles, including unexpected rearrangement mechanisms and the ability to undergo transformations such as hydrogenation of exocyclic double bonds to form difluoromethyl-substituted lactams. acs.orgnih.govnih.gov These findings suggest that this compound could serve as a precursor to a variety of novel fluorinated compounds through carefully designed reaction pathways.

Mechanistic studies are crucial to understanding and predicting the reactivity of this scaffold. chemrxiv.org Computational and experimental investigations into the transition states and reaction intermediates of transformations involving this compound will be instrumental in unlocking its full synthetic potential. For example, exploring its behavior under radical, organometallic, and enzymatic conditions could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with advanced technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.govaurigeneservices.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govflinders.edu.au This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of flow chemistry. flinders.edu.au Continuous flow processes can enable the safe use of hazardous reagents, improve reaction yields and selectivity, and facilitate seamless scale-up from laboratory to industrial production. nih.gov Furthermore, the integration of in-line analytical techniques allows for real-time reaction monitoring and optimization. core.ac.uk

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are revolutionizing the discovery and development of new molecules. nih.gov These platforms can be used to rapidly screen a wide range of reaction conditions and synthesize libraries of this compound derivatives for various applications. The automated synthesis of radiolabeled compounds, for instance, has demonstrated the potential for high-throughput production of molecules for medical imaging. semanticscholar.orgrsc.org The development of robust and versatile automated synthesis protocols for fluorinated pyrrolidinones is a key area for future research.

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages | Relevance to this compound Chemistry |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, precise control over reaction parameters, ease of scalability. nih.govaurigeneservices.com | Safer handling of fluorinating agents, improved yields and selectivity in multi-step syntheses, streamlined scale-up. |

| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction conditions, library synthesis. nih.gov | Accelerated discovery of novel derivatives, efficient screening of biological activity, and material properties. |

Expanding the Scope of Non-Biological Applications in Chemical Engineering and Materials Science

While fluorinated heterocycles have made a significant impact in the pharmaceutical and agrochemical industries, their potential in chemical engineering and materials science is an expanding frontier. marketbusinessinsights.com The unique properties imparted by the gem-difluoro group in this compound, such as enhanced thermal stability, chemical resistance, and specific polarity, make it an attractive monomer or additive for the development of advanced materials. academie-sciences.fr

Potential applications in materials science include the synthesis of novel fluorinated polymers with tailored properties. academie-sciences.frnih.gov For example, polymers incorporating the this compound motif could exhibit enhanced thermal stability, low surface energy, and unique dielectric properties, making them suitable for applications in electronics, coatings, and high-performance plastics. Research into the polymerization of fluorinated monomers and the characterization of the resulting materials is an active area of investigation. academie-sciences.fr

In chemical engineering, this compound and its derivatives could find use as specialized solvents, phase-transfer catalysts, or components in ionic liquids. The introduction of fluorine can significantly alter the physical and chemical properties of these materials, leading to improved performance in various chemical processes.

Addressing Challenges in Scale-Up and Industrial Production of Novel Derivatives

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for complex and highly functionalized molecules like derivatives of this compound. nih.govnih.gov Ensuring process safety, maintaining product quality and consistency, and achieving cost-effectiveness are paramount. pmarketresearch.com

For fluorinated heterocyclic compounds, specific challenges include the handling of potentially hazardous fluorinating agents, managing exothermic reactions, and controlling the formation of impurities. pmarketresearch.com The development of robust and scalable synthetic routes that are amenable to industrial production is a critical area of research. This involves optimizing reaction conditions, identifying suitable and safe reagents, and developing efficient purification methods.

Process analytical technology (PAT) plays a crucial role in addressing these challenges by providing real-time monitoring and control of critical process parameters. This ensures that the production process remains within the desired specifications, leading to consistent product quality and improved efficiency. As the demand for novel this compound derivatives grows, so too will the need for innovative solutions to overcome the hurdles of industrial-scale manufacturing.

常见问题

Q. What are the optimal synthetic routes for preparing 4,4-difluoropyrrolidin-2-one, and how can side reactions be minimized?

Methodological Answer: The synthesis of this compound typically involves fluorination of pyrrolidin-2-one precursors. Key steps include:

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in N-Boc-4,4-difluoro-L-proline derivatives .

- Fluorination agents : Selectivity can be improved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under controlled temperatures (−78°C to 0°C) to avoid over-fluorination.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures reduces impurities. Monitor reaction progress via <sup>19</sup>F NMR to detect incomplete fluorination .

Q. How can the structural and stereochemical properties of this compound derivatives be characterized?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, monoclinic systems (space group C2/c) with parameters a = 24.506 Å, b = 10.218 Å, c = 20.554 Å, and β = 121.96° have been reported for fluorinated pyrrolidinone analogs .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish equatorial/axial fluorine substituents. Coupling constants (JF-F ~ 240–260 Hz) and <sup>19</sup>F chemical shifts (δ −180 to −190 ppm) confirm difluorination .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict bond angles and torsional strain, validated against experimental data .

Advanced Research Questions

Q. How does fluorination at the 4,4-positions influence the compound’s pharmacokinetic properties in drug design?

Methodological Answer:

- Lipophilicity and bioavailability : Fluorine’s electronegativity enhances membrane permeability (logP optimization) while reducing metabolic degradation. Compare partition coefficients (logDpH 7.4) of fluorinated vs. non-fluorinated analogs via shake-flask assays .

- Target binding : Fluorine’s van der Waals radius (1.47 Å) allows precise fitting into hydrophobic enzyme pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes (ΔKd) in fluorinated derivatives .

- In vivo stability : Assess half-life in plasma using LC-MS/MS. Fluorinated pyrrolidinones show prolonged stability due to resistance to cytochrome P450 oxidation .

Q. How can contradictory results in fluorinated pyrrolidinone reactivity be resolved during mechanistic studies?

Methodological Answer:

- Multi-technique validation : Cross-validate kinetic data (e.g., reaction rates) using UV-Vis spectroscopy, <sup>19</sup>F NMR, and mass spectrometry to rule out instrumental artifacts .

- Isotopic labeling : Introduce <sup>18</sup>O or <sup>2</sup>H at reactive sites (e.g., carbonyl groups) to track mechanistic pathways via isotopic shifts in MS or IR .

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in datasets. For example, conflicting regioselectivity outcomes may arise from solvent polarity variations—test in aprotic (DMSO) vs. protic (MeOH) solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。